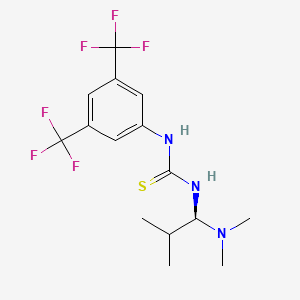

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-2-methylpropyl)thiourea

Beschreibung

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-2-methylpropyl)thiourea is a chiral thiourea derivative characterized by its trifluoromethyl-substituted aromatic ring and a branched alkylamine side chain. The dimethylamino group enhances solubility in polar solvents and may contribute to basicity, while the thiourea moiety serves as a hydrogen-bond donor, a feature leveraged in organocatalysis and medicinal chemistry .

Synthesis typically involves coupling 3,5-bis(trifluoromethyl)phenylisothiocyanate with a chiral amine precursor, such as (S)-1-(dimethylamino)-2-methylpropan-1-amine, under mild conditions (e.g., THF, ambient temperature), yielding the product in moderate to high isolated yields (e.g., 66% as reported in one protocol) .

Eigenschaften

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S)-1-(dimethylamino)-2-methylpropyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F6N3S/c1-8(2)12(24(3)4)23-13(25)22-11-6-9(14(16,17)18)5-10(7-11)15(19,20)21/h5-8,12H,1-4H3,(H2,22,23,25)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMOYTICELDRIG-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(NC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](NC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F6N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-2-methylpropyl)thiourea typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3,5-bis(trifluoromethyl)aniline with an isothiocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and efficiency. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-2-methylpropyl)thiourea undergoes various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfinyl or sulfonyl compounds, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

Biological Applications

Anticancer Activity

Thiourea derivatives, including the compound , have shown promising results in inhibiting cancer cell growth. Recent studies indicate that such compounds can target specific molecular pathways involved in cancer progression. For instance, derivatives have been reported to exhibit IC50 values ranging from 1.29 to 14 µM against various cancer cell lines, including those related to breast, prostate, and pancreatic cancers .

Table 1: Anticancer Efficacy of Thiourea Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-2-methylpropyl)thiourea | MCF7 (Breast) | 1.50 |

| Other Thiourea Derivatives | PC3 (Prostate) | 3.00 |

| Other Thiourea Derivatives | PANC-1 (Pancreatic) | 14.00 |

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. Studies have shown that thiourea derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from >5000 µg/mL to 1250 µg/mL, indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Thiourea Derivatives

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1250 |

| Escherichia coli | >5000 |

Medicinal Chemistry

Drug Resistance Reversal

Thiourea derivatives have shown potential in reversing drug resistance in cancer therapies. They can enhance the efficacy of conventional chemotherapeutics by targeting resistant cancer cell lines without significantly increasing toxicity . This property is particularly important for treating advanced-stage cancers.

Safety Profile

Safety assessments indicate that thiourea derivatives exhibit low toxicity levels. For example, the LD50 value for certain thiourea compounds was found to be greater than 5000 mg/kg in animal models, suggesting a favorable safety profile for further development .

Material Science

Coordination Chemistry

The unique structure of thioureas allows them to act as ligands in coordination chemistry. Their ability to form complexes with transition metals has implications for catalysis and materials science. Thioureas have been utilized in synthesizing metal complexes that exhibit enhanced catalytic activities in various organic reactions .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in 2024, researchers synthesized a series of thiourea derivatives and tested their anticancer activity against several cell lines. The results showed that the compound exhibited significant cytotoxic effects with low micromolar IC50 values across multiple cancer types .

Case Study 2: Antimicrobial Testing

A recent investigation into the antimicrobial properties of thiourea derivatives revealed that specific compounds could inhibit bacterial growth effectively. The study compared the efficacy of these compounds against standard antibiotics and demonstrated superior activity against resistant strains of bacteria .

Wirkmechanismus

The mechanism of action of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-2-methylpropyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiourea group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The dimethylamino group may also contribute to the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiourea derivatives with 3,5-bis(trifluoromethyl)phenyl groups are widely studied for their electronic and steric effects. Below is a detailed comparison with structurally analogous compounds:

Table 1: Comparative Analysis of Thiourea Derivatives

Key Findings:

Trifluoromethyl groups in all analogs enhance electron-withdrawing effects, stabilizing the thiourea’s hydrogen-bond-donating capacity. However, substituents like methoxy or fluorine in cyclohexyl derivatives (e.g., ) introduce additional electronic modulation.

Synthetic Accessibility :

- The target compound’s synthesis (66% yield) is more efficient than some analogs requiring multi-step functionalization (e.g., cyclohexyl derivatives in ).

Physicochemical Properties: Lipophilicity: The naphthalenyl analog (1x) exhibits higher lipophilicity (logP) due to its aromatic extension, favoring membrane permeability in biological studies . Solubility: The dimethylamino group in the target compound improves aqueous solubility at acidic pH compared to non-aminated analogs .

Notes

- Stereochemical Sensitivity : The S-configuration in the target compound is crucial for its interaction with chiral substrates or receptors, a feature shared with other enantiomerically pure thioureas .

- Commercial Viability: Derivatives like the cyclohexyl-dimethylamino analog (CAS: 851477-20-8) are commercially available, highlighting their utility as reference standards .

- Research Gaps : Comparative studies on the biological efficacy of these analogs are sparse, necessitating further investigation into structure-activity relationships.

Biologische Aktivität

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-2-methylpropyl)thiourea, a thiourea derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethylated phenyl group, which enhances its reactivity and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

- Molecular Formula : C₁₆H₂₁F₆N₃S

- Molecular Weight : 401.41 g/mol

- CAS Number : 1048692-50-7

1. Antimicrobial Activity

Thiourea derivatives, including the compound in focus, have shown promising antimicrobial properties. In studies, similar thiourea compounds demonstrated significant antibacterial effects against various pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae with IC₅₀ values ranging from 7 to 20 µM . The presence of the trifluoromethyl group is believed to enhance the membrane permeability of these compounds, facilitating their action against bacterial cells.

2. Antioxidant Activity

Antioxidant properties are vital for combating oxidative stress-related diseases. Compounds structurally related to the target thiourea demonstrated strong antioxidant activity with IC₅₀ values as low as 52 µg/mL in ABTS assays . This suggests that this compound could also exhibit similar properties, potentially protecting cells from oxidative damage.

3. Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied. Research indicates that these compounds can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis. For instance, IC₅₀ values for related compounds against various cancer cell lines were reported between 1.50 µM and 20 µM . The compound's structure may allow it to interfere with signaling pathways critical for cancer cell survival.

4. Enzyme Inhibition

Thioureas have been identified as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . Compounds similar to the target thiourea exhibited IC₅₀ values ranging from 33 nM to over 400 nM against these enzymes, indicating a potential role in cognitive enhancement or neuroprotection.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.